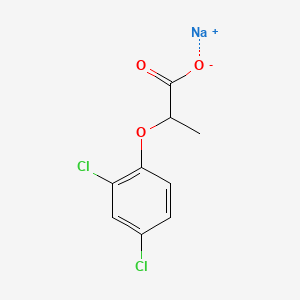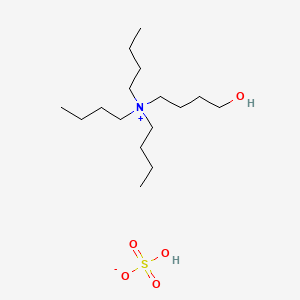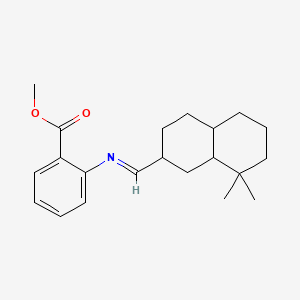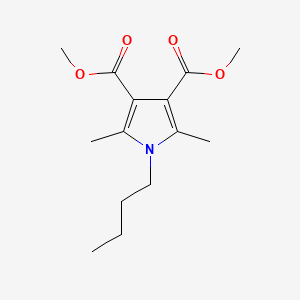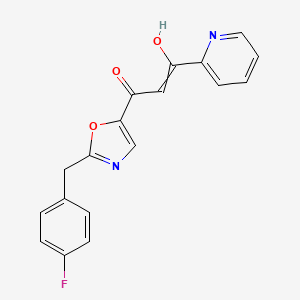
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid is an organic compound with the molecular formula C12H11NO5S. It is characterized by the presence of an acetamido group, a hydroxyl group, and a sulphonic acid group attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid typically involves the acetylation of 3-hydroxynaphthalene-1-sulphonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The use of continuous reactors and efficient purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetamido group, yielding simpler derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of naphthylamines.
Substitution: Formation of sulfonate esters or sulfonamides.
Wissenschaftliche Forschungsanwendungen
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations
Wirkmechanismus
The mechanism of action of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the hydroxyl and sulfonic acid groups contribute to its solubility and reactivity. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
- 3-Acetamido-4-hydroxynaphthalene-1-sulphonic acid
- 1-Acetamido-3-hydroxynaphthalene-7-sulphonic acid
Uniqueness
7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds .
Eigenschaften
CAS-Nummer |
66761-03-3 |
|---|---|
Molekularformel |
C12H11NO5S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
7-acetamido-3-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(15)6-12(11(8)5-9)19(16,17)18/h2-6,15H,1H3,(H,13,14)(H,16,17,18) |
InChI-Schlüssel |
FQVOHUNTVPFJNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


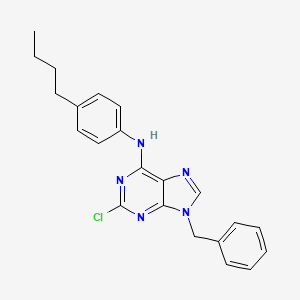
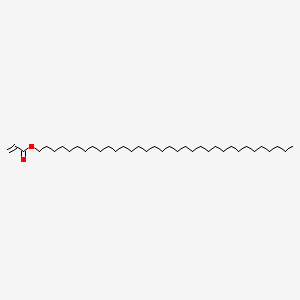
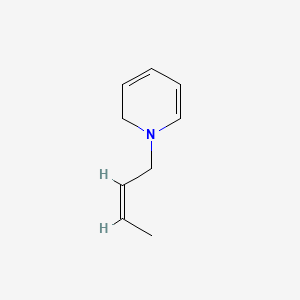

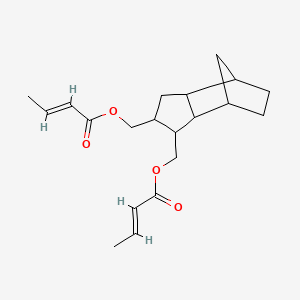
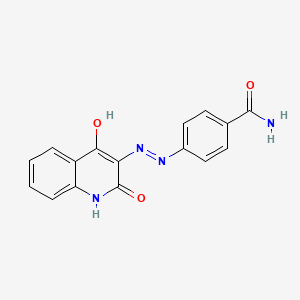
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
